molecular formula C9H18N2O2S B1420001 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1019108-04-3

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B1420001
CAS No.: 1019108-04-3
M. Wt: 218.32 g/mol
InChI Key: DFMYIAUKUVTSBV-UHFFFAOYSA-N
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Description

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione is a chemical compound that features a diazepane ring fused with a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of a diazepane derivative with a thiolane precursor under specific conditions. One common method involves the use of tert-butyl 1,4-diazepane-1-carboxylic acid, which is reacted with butyryl chloride and an aromatic aldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted diazepane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a diazepane ring with a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13)7-2-9(8-14)11-5-1-3-10-4-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMYIAUKUVTSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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